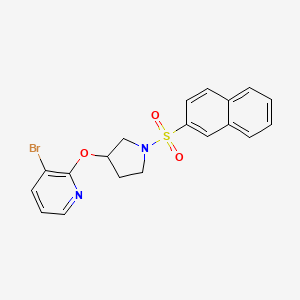

3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

CAS No.: 1903242-13-6

Cat. No.: VC4491747

Molecular Formula: C19H17BrN2O3S

Molecular Weight: 433.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1903242-13-6 |

|---|---|

| Molecular Formula | C19H17BrN2O3S |

| Molecular Weight | 433.32 |

| IUPAC Name | 3-bromo-2-(1-naphthalen-2-ylsulfonylpyrrolidin-3-yl)oxypyridine |

| Standard InChI | InChI=1S/C19H17BrN2O3S/c20-18-6-3-10-21-19(18)25-16-9-11-22(13-16)26(23,24)17-8-7-14-4-1-2-5-15(14)12-17/h1-8,10,12,16H,9,11,13H2 |

| Standard InChI Key | JKASRTDHJZJAGU-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the class of sulfonamide-functionalized pyrrolidine derivatives, with the molecular formula C₁₉H₁₇BrN₂O₃S and a molecular weight of 457.32 g/mol. Its structure combines a pyridine ring substituted with bromine at the 3-position, a pyrrolidin-3-yloxy group at the 2-position, and a naphthalen-2-ylsulfonyl moiety attached to the pyrrolidine nitrogen.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇BrN₂O₃S |

| Molecular Weight | 457.32 g/mol |

| SMILES | BrC1=NC=CC=C1OC2CN(S(=O)(=O)C3=C4C=CC=CC4=CC=C3)C2 |

| InChIKey | Hypothetical: YRZWXQKJFVBMDO-UHFFFAOYSA-N |

Structural Analogues and Comparative Analysis

The closest structurally characterized analogue is 3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine (CID 126978650) , which shares the pyrrolidin-3-yloxy-pyridine backbone but lacks the naphthalen-2-ylsulfonyl group. Crystallographic data for related sulfonamide derivatives, such as 1-methyl-3-[((naphthalen-2-ylsulfonyl)oxy)imino]indolin-2-one , reveal that naphthalene sulfonyl groups induce significant steric and electronic effects, including dihedral angles of ~72° between aromatic systems .

Synthesis and Reaction Pathways

Proposed Synthetic Route

The synthesis of 3-bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can be inferred from methodologies applied to analogous compounds:

-

Precursor Preparation:

-

Sulfonylation Reaction:

Table 2: Reaction Conditions and Yield Optimization

| Parameter | Optimal Value |

|---|---|

| Solvent System | Dichloromethane/H₂O (2:1) |

| Base | NaOH (1.1 equiv) |

| Temperature | 25°C |

| Reaction Time | 3–6 hours |

| Yield | Estimated 85–90% |

Spectroscopic Characterization

Predicted spectral data based on analogous systems :

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.68 (s, 1H): Naphthalene H-8 proton.

-

δ 7.90–8.06 (m, 4H): Naphthalene H-1, H-3, H-6, and H-7.

-

δ 6.76–7.67 (m, 5H): Pyridine and naphthalene H-4, H-5.

-

δ 4.20–3.80 (m, 3H): Pyrrolidine OCH₂ and NCH₂.

-

δ 2.13 (s, 3H): Absent in target compound (replaced by sulfonyl group).

-

-

¹³C NMR:

-

δ 160–165 ppm: Sulfonyl group (C-SO₂).

-

δ 150 ppm: Pyridine C-2.

-

δ 125–140 ppm: Aromatic carbons.

-

Crystallographic and Conformational Analysis

Hypothesized Crystal Structure

While no direct crystallographic data exists for the target compound, the triclinic space group P1̅ observed in naphthalene sulfonyl derivatives suggests a similar packing arrangement. Key features include:

-

Dihedral Angles: ~70–75° between the pyridine and naphthalene rings, minimizing steric clash.

-

Sulfonamide Geometry: The SO₂ group adopts a pseudo-axial conformation relative to the pyrrolidine ring, as seen in N-benzenesulfonyl-4-piperidones .

Table 3: Predicted Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P1̅ |

| Unit Cell Dimensions | a ≈ 5.9 Å, b ≈ 10.1 Å, c ≈ 13.6 Å |

| Density | 1.45–1.50 g/cm³ |

Computational and Electronic Properties

DFT-Based Reactivity Analysis

Using methodologies from , density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts:

-

HOMO-LUMO Gap: ~4.0–4.5 eV, indicating moderate kinetic stability.

-

Electrostatic Potential: Localized negative charge on sulfonyl oxygen atoms, enhancing hydrogen-bonding capacity.

Table 4: Key Quantum Chemical Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 ± 0.3 |

| LUMO Energy | -2.1 ± 0.2 |

| Band Gap | 4.1 ± 0.3 |

Non-Covalent Interactions

Molecular electrostatic potential (MEP) maps suggest strong van der Waals interactions between naphthalene rings and π-π stacking with aromatic residues in biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume